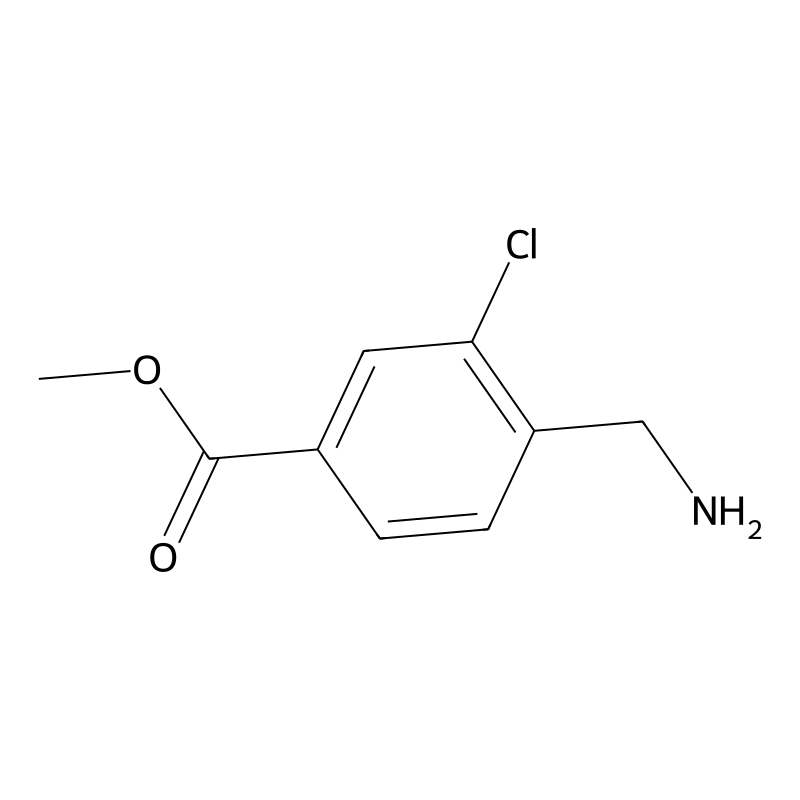Methyl 4-(aminomethyl)-3-chlorobenzoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Methyl 4-(aminomethyl)-3-chlorobenzoate is an organic compound classified as an aromatic amine and ester. Its chemical formula is , and it features a chlorobenzene ring substituted with an aminomethyl group and a methoxycarbonyl group. The presence of the chlorine atom at the meta position relative to the aminomethyl group enhances its reactivity and potential biological activity. This compound is recognized for its utility in various chemical syntheses and biological applications.
- Esterification: The compound can be synthesized via the esterification of 4-aminomethylbenzoic acid with methanol, often in the presence of hydrochloric acid, which acts as a catalyst .
- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in substitution reactions, facilitating the formation of various derivatives.
- Coupling Reactions: It can undergo Buchwald-Hartwig coupling reactions, where it reacts with aryl halides to form biaryl compounds, useful in medicinal chemistry .
The synthesis of methyl 4-(aminomethyl)-3-chlorobenzoate primarily involves:
- Esterification Process:
- Alternative Synthetic Routes:
- Other methods may include modifications of existing synthetic pathways or utilizing different solvents or catalysts to enhance reaction efficiency.
Interaction studies involving methyl 4-(aminomethyl)-3-chlorobenzoate focus on its reactivity with biological molecules and other chemicals. Preliminary findings suggest that:
- The compound may interact with enzymes or receptors due to its amino group, potentially influencing biological pathways.
- Further research is needed to elucidate specific interactions and their implications for drug design.
Methyl 4-(aminomethyl)-3-chlorobenzoate shares structural similarities with several other compounds. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 4-(aminomethyl)benzoate | Similar structure without chlorine | More commonly used in various applications |
| Methyl 3-(aminomethyl)benzoate | Aminomethyl group at the meta position | Different biological activity profile |
| Methyl 4-(chlorobenzoate) | Lacks aminomethyl functionality | Primarily used as an intermediate |
Methyl 4-(aminomethyl)-3-chlorobenzoate is unique due to its combination of an aminomethyl group and a chlorine atom, which may enhance its reactivity compared to similar compounds. This structural configuration allows for diverse applications in medicinal chemistry and synthetic organic chemistry.








